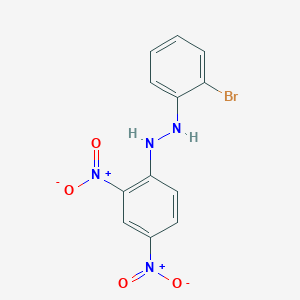
3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that features a piperazine ring substituted with a 4-fluoro-benzyl group and a tert-butyl ester group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Fluorbenzyl)-Piperazin-1-carbonsäure-tert-butylester beinhaltet typischerweise die Reaktion von 4-Fluorbenzylchlorid mit Piperazin, gefolgt von einer Veresterung mit tert-Butylchlorformiat. Die Reaktionsbedingungen umfassen häufig die Verwendung einer Base wie Triethylamin, um das Nebenprodukt Salzsäure zu neutralisieren, und Lösungsmittel wie Dichlormethan, um die Reaktion zu erleichtern .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Außerdem werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(4-Fluorbenzyl)-Piperazin-1-carbonsäure-tert-butylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die benzylische Position kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Fluorgruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden häufig verwendet.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können eingesetzt werden.
Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart eines Katalysators verwendet werden
Hauptprodukte
Oxidation: 4-Fluorbenzoesäure-Derivate.
Reduktion: 3-(4-Fluorbenzyl)-Piperazin-1-methanol.
Substitution: Verschiedene substituierte Benzylpiperazin-Derivate
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorbenzyl)-Piperazin-1-carbonsäure-tert-butylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen Wechselwirkungen mit biologischen Zielstrukturen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Fluorbenzyl)-Piperazin-1-carbonsäure-tert-butylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Piperazinring kann mit verschiedenen Rezeptoren oder Enzymen interagieren und deren Aktivität möglicherweise modulieren. Die Fluorbenzyl-Gruppe kann die Bindungsaffinität und Selektivität der Verbindung für bestimmte Zielstrukturen verbessern .
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The fluoro-benzyl group may enhance the compound’s binding affinity and selectivity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Fluorbenzylpiperazin: Fehlt die tert-Butylestergruppe.
Benzylpiperazin: Fehlt die Fluorsubstitution.
Piperazin-1-carbonsäure-tert-butylester: Fehlt die Benzylgruppe.
Einzigartigkeit
3-(4-Fluorbenzyl)-Piperazin-1-carbonsäure-tert-butylester ist aufgrund der Kombination der Fluorbenzyl-Gruppe und der tert-Butylestergruppe einzigartig, die im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleihen können .
Eigenschaften
Molekularformel |
C16H23FN2O2 |
|---|---|
Molekulargewicht |
294.36 g/mol |
IUPAC-Name |
tert-butyl 3-[(4-fluorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-18-14(11-19)10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3 |
InChI-Schlüssel |
INMJHVDGOWMVNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)



![(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol](/img/structure/B12594430.png)
![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)
![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)




